

Furaneol biosynthesis pathway in strawberry

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Compound Focus: Furaneol

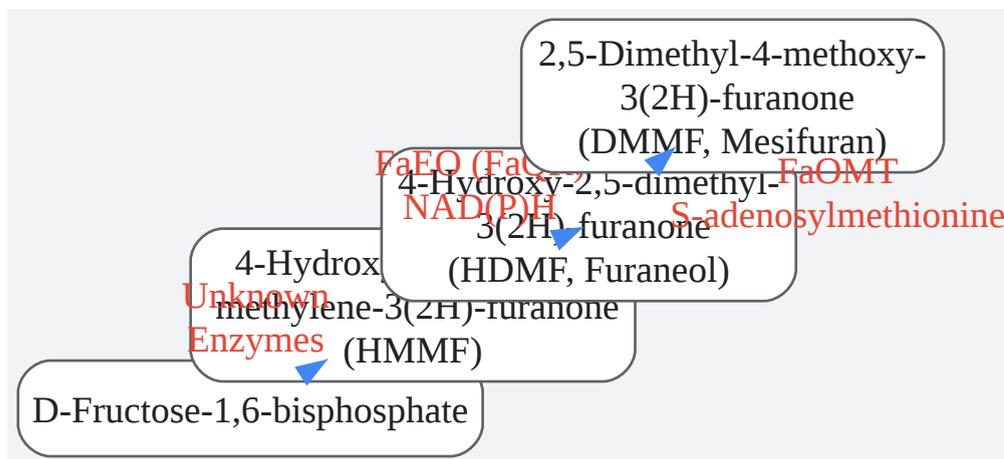
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The Core Biosynthetic Pathway of Furaneol

The biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, or **Furaneol**) in strawberry (*Fragaria × ananassa*) is a ripening-induced process. The pathway initiates from a primary metabolic intermediate and concludes with a critical reduction step [1] [2].



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*Diagram 1: The core **furaneol** biosynthetic pathway in strawberry. FaEO catalyzes the final step, and FaOMT produces the methyl ether derivative [1] [2].*

The final and crucial step—the reduction of the exocyclic double bond of the highly reactive precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)—is catalyzed by **Fragaria × ananassa enone**

oxidoreductase (FaEO), which was initially identified as a quinone oxidoreductase (FaQR) [2]. This enzyme is **NAD(P)H-dependent** and transfers the 4R-hydride of NAD(P)H to the unsaturated exocyclic carbon of HMMF [2].

The resulting **Furaneol** can be further modified. An **O-methyltransferase (FaOMT)** uses **S-adenosylmethionine (SAM)** to methylate **Furaneol**, producing **2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF, or mesifuran)** [3]. **Furaneol** can also be converted to a non-volatile glycoside by a UDP-dependent glycosyltransferase (UGT71K3) [1].

Key Enzymes and Experimental Data

The following table summarizes the characteristics of the two key enzymes in **furaneol** and mesifuran formation.

Table 1: Key Enzymes in Furaneol and Mesifuran Biosynthesis

Enzyme Name & Function	Abbreviation	Cofactor / Methyl Donor	Key Catalytic Properties & Evidence
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| **Enone Oxidoreductase** Catalyzes the reduction of HMMF to HDMF (**Furaneol**). | FaEO (formerly FaQR) [2] | NAD(P)H [2] | • **Mechanism:** Transfers the 4R-hydride of NAD(P)H to the exocyclic C6 carbon of HMMF, producing an enolate intermediate that is subsequently protonated [2]. • **Evidence:** Mechanism elucidated via X-ray crystallography (structures determined at $\leq 1.6 \text{ \AA}$) and confirmed by deuterium labeling with [4R-2H]NADH [2]. | | **O-Methyltransferase** Catalyzes the methylation of HDMF to DMMF (Mesifuran). | FaOMT [3] | S-adenosylmethionine (SAM) [3] | • **Kinetics:** Apparent K_m for **Furaneol** is $\sim 5 \text{ mM}$; K_m for SAM is $\sim 5 \text{ }\mu\text{M}$ [3]. • **Specificity:** The enzyme accepts other o-dihydroxyphenol compounds (e.g., catechol, caffeic acid) as substrates with higher affinity than **Furaneol** [3]. • **Physical Properties:** Native molecular mass $\sim 80 \text{ kDa}$; optimum activity at pH 8.5 and 37°C [3]. |

Transcriptional Regulation of the Pathway

The expression of the gene encoding the critical FaEO enzyme is tightly controlled during ripening by a complex of transcription factors.

Diagram 2: Transcriptional activation of FaQR by an FaERF#9-FaMYB98 complex. The complex synergistically activates the FaQR promoter [1].

Research shows that an **Ethylene Response Factor (FaERF#9)** and an **MYB transcription factor (FaMYB98)** form a protein complex that synergistically activates the **FaQR promoter** [1].

- **FaMYB98** is capable of binding directly to the FaQR promoter [1].
- **FaERF#9** does not bind directly but interacts physically with FaMYB98 [1].
- Together, they activate the FaQR promoter by approximately **14-fold** in transactivation assays, a significantly stronger effect than either factor alone [1].

Quantitative Data on Furanones in Fruit

The accumulation of furanones and the expression of their biosynthetic genes are developmentally regulated.

Table 2: Quantification of Furanones and Gene Expression during Ripening (cv. Yuexin) [1]

Fruit Section	Ripening Stage	HDMF (Furaneol) Content (µg/g FW)	DMMF (Mesifuran) Content (µg/g FW)	FaQR & FaOMT Gene Expression
Apical	Intermediate Red (IR)	~0.65	Not specified	Significant increase, over half of peak abundance at this stage.
Apical	Full Red (R)	~3.46	~0.18	Reaches peak expression.
Basal	Full Red (R)	~1.42	~0.08	Reaches peak expression (later than in the apex).

This data confirms that furanone accumulation is closely linked to color change and ripening, showing a distinct gradient from the apex to the base of the fruit [1]. In other varieties (Malach, Tamar, Yael), the

content of these compounds and the O-methyltransferase activity also increase sharply during ripening, reaching maximum values at the ripe stage [3].

Research Methodologies and Protocols

For researchers looking to study this pathway, here are key methodologies from the literature.

1. Analysis of Volatile Compounds (HS-SPME-GC-MS)

- **Purpose:** To identify and quantify volatile organic compounds (VOCs) like **Furaneol**, mesifuran, esters, and terpenes in strawberry fruit [4].
- **Protocol Summary:**
 - **Sample Preparation:** Homogenize 3g of strawberry fruit pulp with 5 mL saturated NaCl solution in a 15 mL headspace vial. Add an internal standard (e.g., 2-methyl-3-heptanone) [4].
 - **Extraction:** Incubate sample at 25°C for 20 min. Then, expose a Solid-Phase Microextraction (SPME) arrow fiber to the vial headspace for 30 min to adsorb VOCs [4].
 - **GC-MS Analysis:** Desorb VOCs from the fiber into a GC-MS (e.g., using a DB-WAX column). Use a temperature program (e.g., 40°C to 230°C) to separate compounds. Identify compounds by comparing mass spectra to libraries and quantify using internal standard calibration [4].

2. Transcriptional Regulation Studies (Transient Activation Assay)

- **Purpose:** To functionally validate the activation of a promoter (e.g., FaQR) by transcription factors (e.g., FaERF#9 and FaMYB98) [1].
- **Protocol Summary:**
 - **Constructs:** Clone the promoter of the target gene (FaQR) upstream of a reporter gene (e.g., Luciferase, LUC) in a vector. Clone the coding sequences of the transcription factors into effector plasmids under a strong promoter [1].
 - **Transfection:** Co-transform the promoter-reporter construct and the effector plasmids into plant cells or tissues (e.g., strawberry fruit via agroinfiltration or protoplast transfection). Include empty effector vectors as negative controls [1].
 - **Measurement:** After incubation (e.g., 48-72 hours), assay the reporter gene activity (e.g., luminescence for LUC). Normalize the activity to an internal control (e.g., a constitutively expressed β -Glucuronidase, GUS, gene). Stronger reporter activity in the presence of the effectors indicates transcriptional activation [1].

3. Enzyme Activity Assay (O-Methyltransferase)

- **Purpose:** To measure the activity of FaOMT, which methylates **Furaneol** using S-adenosylmethionine (SAM) [3].
- **Protocol Summary:**
 - **Enzyme Preparation:** Extract proteins from strawberry fruit tissue at different ripening stages. Partially purify the enzyme via standard protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) [3].
 - **Reaction Setup:** In a reaction mixture, combine the enzyme preparation with the substrate **Furaneol** and the methyl donor SAM (often using radiolabeled [14C]-SAM for sensitive detection). Incubate at the enzyme's optimal temperature (37°C for FaOMT) and pH (pH 8.5 for FaOMT) [3].
 - **Product Identification & Quantification:** Stop the reaction and extract the products. Identify the radiolabeled product, methoxy**furaneol** (DMMF), using techniques like radio-Thin Layer Chromatography (radio-TLC) or confirm its structure by GC-MS. Enzyme kinetics (K_m values) can be determined by varying substrate concentrations [3].

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